molecular formula C22H17N3OS B295288 N-benzyl-N-(2-thienylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine

N-benzyl-N-(2-thienylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No. B295288
M. Wt: 371.5 g/mol
InChI Key: CHXFDHSIZDBAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(2-thienylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine is a compound with potential therapeutic applications. It belongs to the class of benzofuro[3,2-d]pyrimidines, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-thienylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in cancer, viral infections, and inflammation.
Biochemical and Physiological Effects:
N-benzyl-N-(2-thienylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(2-thienylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and has shown promising results in preclinical studies. However, there are also some limitations to using this compound. It may have low solubility or stability in certain solvents or conditions, and further studies are needed to fully understand its mechanism of action and potential toxicity.

Future Directions

There are several future directions for research on N-benzyl-N-(2-thienylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine. One direction is to investigate its potential as a therapeutic agent for cancer, viral infections, and inflammatory diseases. Another direction is to study its structure-activity relationship and optimize its pharmacological properties. Additionally, further studies on its toxicity and pharmacokinetics are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-benzyl-N-(2-thienylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been reported in the literature. The method involves the reaction of 2-thienylmethylamine with 4-chloro-7-hydroxybenzofuro[3,2-d]pyrimidine in the presence of benzylamine and triethylamine. The resulting compound is then purified by column chromatography to obtain the final product.

Scientific Research Applications

N-benzyl-N-(2-thienylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and anti-inflammatory activities. The compound has been tested in vitro and in vivo, and has shown promising results in preclinical studies.

properties

Molecular Formula

C22H17N3OS

Molecular Weight

371.5 g/mol

IUPAC Name

N-benzyl-N-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C22H17N3OS/c1-2-7-16(8-3-1)13-25(14-17-9-6-12-27-17)22-21-20(23-15-24-22)18-10-4-5-11-19(18)26-21/h1-12,15H,13-14H2

InChI Key

CHXFDHSIZDBAHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CS2)C3=NC=NC4=C3OC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CS2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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